molecular formula C12H17NO3 B7934893 4-Methoxy-2-(oxan-4-yloxy)aniline

4-Methoxy-2-(oxan-4-yloxy)aniline

Cat. No.: B7934893
M. Wt: 223.27 g/mol
InChI Key: KYEHRSOTNCBPFF-UHFFFAOYSA-N
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Description

Chemical Structure: 4-Methoxy-2-(oxan-4-yloxy)aniline (CAS: 917483-71-7) is an aniline derivative substituted with a methoxy group at the para position and a tetrahydropyran-4-yloxy (oxan-4-yloxy) group at the ortho position (Figure 1). Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.25 g/mol .

Properties

IUPAC Name

4-methoxy-2-(oxan-4-yloxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-14-10-2-3-11(13)12(8-10)16-9-4-6-15-7-5-9/h2-3,8-9H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEHRSOTNCBPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(oxan-4-yloxy)aniline can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with oxan-4-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-(oxan-4-yloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry: 4-Methoxy-2-(oxan-4-yloxy)aniline is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and polymers.

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. It may also be used in the development of bioactive molecules with therapeutic properties.

Medicine: The compound’s structural features make it a candidate for drug discovery and development. It is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its applications extend to the manufacture of coatings, adhesives, and electronic components.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(oxan-4-yloxy)aniline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and key properties of 4-Methoxy-2-(oxan-4-yloxy)aniline with structurally related aniline derivatives:

Compound Name Substituents Molecular Formula MW (g/mol) Key Features
This compound Methoxy, oxan-4-yloxy C₁₁H₁₅NO₂ 193.25 Ether-linked tetrahydropyran improves solubility and stability
4-Methoxy-2-methylaniline Methoxy, methyl C₈H₁₁NO 137.18 Simpler structure; lower lipophilicity
4-Methoxy-2-(perfluorodecyl)aniline Methoxy, perfluorodecyl C₁₉H₂₀F₃N₂O₄ 397.14 High lipophilicity due to fluorination; 81% synthesis yield
4-Methoxy-2-(quinolin-3-yl)aniline Methoxy, quinolin-3-yl C₁₆H₁₃N₃O 263.30 Aromatic bicyclic system introduces steric bulk and π-π interactions
4-Methoxy-2-(5-methylfuran-2-yl)aniline Methoxy, 5-methylfuran-2-yl C₁₂H₁₃NO₂ 203.24 Furan ring enables conjugation; synthesized via Suzuki coupling (79% yield)
4-Methoxy-2-(2-methylprop-1-enyl)aniline Methoxy, 2-methylprop-1-enyl C₁₂H₁₅NO 189.25 Alkenyl group allows Diels-Alder reactivity

Physicochemical Properties

  • Solubility: The oxane group’s ether linkage enhances water solubility compared to hydrophobic perfluorodecyl or aromatic quinoline substituents .
  • Thermal Stability : The tetrahydropyran ring in the target compound may confer higher thermal stability than the alkenyl or furan-containing analogs due to reduced ring strain .

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